molecular formula C20H16ClN3O2S B3413037 5-(4-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941942-98-9

5-(4-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B3413037
CAS No.: 941942-98-9
M. Wt: 397.9 g/mol
InChI Key: NBZGLQRSZHQACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one class, characterized by a fused thiazole-pyridazinone scaffold. Key structural features include:

  • 5-position: A 4-chlorobenzyl group, introducing halogenated aromatic hydrophobicity.
  • 7-position: A 4-methoxyphenyl substituent, providing electron-donating properties.

The synthesis likely follows methods analogous to those reported for related thiazolo[4,5-d]pyridazinones, involving condensation, chlorination, and cyclization steps with tailored starting materials .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-22-18-19(27-12)17(14-5-9-16(26-2)10-6-14)23-24(20(18)25)11-13-3-7-15(21)8-4-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZGLQRSZHQACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Thiazolo[4,5-d]pyridazin-4(5H)-ones
Compound Name 5-Position 7-Position 2-Position Biological Activity Notes Reference
Target Compound 4-Chlorobenzyl 4-Methoxyphenyl Methyl Not explicitly reported N/A
7-Phenyl-2-(pyrrolidin-1-yl) derivative Unsubstituted Phenyl Pyrrolidinyl Synthetic intermediate
7-(2-Furyl)-2-pyrrolidin-1-yl derivative Varied N-substituents 2-Furyl Pyrrolidinyl Analgesic activity (in vivo)
5-(2,4-Difluorophenyl)-7-methyl derivative 2,4-Difluorophenyl Methyl Phenyl Structural data only
5-(4-Ethylphenyl)-7-(furan-2-yl) derivative 4-Ethylphenyl Furan-2-yl Methyl Synthetic intermediate
Key Observations:
  • 7-Position : The 4-methoxyphenyl group in the target compound contrasts with phenyl or furyl substituents in analogs. Methoxy’s electron-donating nature may enhance metabolic stability and receptor interactions relative to furyl’s electron-withdrawing effects .
  • 2-Position : Methyl substitution (target compound) reduces steric bulk compared to pyrrolidinyl/piperidinyl groups, possibly favoring synthetic accessibility and solubility .
Key Observations:
  • Synthesis: The target compound’s synthesis likely mirrors methods for 7-phenyl derivatives, substituting 4-methoxyphenyl acetophenone and 4-chlorobenzyl precursors .
  • Melting Points : High melting points (~285°C) in analogs suggest crystalline stability, likely retained in the target compound due to aromatic stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.